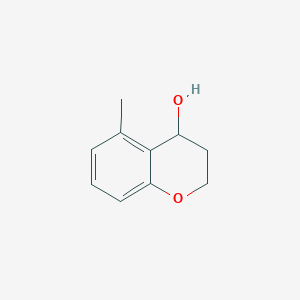
1-Cyclopropylpyrazole-4-boronic Acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bioactivity in Cancer Research
1-Cyclopropylpyrazole-4-boronic acid, as part of polysubstituted N-arylpyrazole derivatives, has been synthesized and evaluated for its bioactivity, particularly in cancer research. Studies have shown that these compounds exhibit significant inhibitory activity against various cancer cell lines, such as lung carcinoma and T-cell leukemia, highlighting their potential in cancer therapeutics (Uramaru et al., 2014).
Versatility in Sensing Applications
Boronic acids, including this compound, are increasingly utilized in sensing applications. Their ability to interact with diols and strong Lewis bases leads to their utility in various homogeneous and heterogeneous detection systems. These applications span biological labeling, protein manipulation, and the development of therapeutic agents (Lacina, Skládal, & James, 2014).
Synthesis and Structural Utility
The compound plays a role in the synthesis of various medicinally relevant intermediates. Its flexibility in organic synthesis, demonstrated through methods like palladium-mediated α-arylation, aids in the creation of diverse chemical libraries. These compounds are essential in drug discovery projects, particularly in medicinal chemistry (Havel et al., 2018).
Boronic Acid Catalysis
Boronic acids, including this compound, are versatile in organic reactions. They play a crucial role in boronic acid catalysis, enabling reactions like aza-Michael additions. This catalysis opens pathways to various densely functionalized organic compounds, useful in both research and therapeutic applications (Hashimoto, Gálvez, & Maruoka, 2015).
Sugar Recognition and Fluorescence Response
The compound is integral in the development of novel sensors for sugar recognition. It exhibits fluorescence emission responses upon binding with sugars, making it valuable in biological and chemical sensing applications. This property is particularly leveraged in the detection and analysis of various biologically important substances (Tong et al., 2001).
Safety and Hazards
Mécanisme D'action
Boronic acids, including 1-cyclopropylpyrazole-4-boronic acid, are commonly used in organic chemistry, particularly in the suzuki-miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring an organic group to palladium .
The pharmacokinetics of boronic acids can be influenced by their slow-release mechanism, which keeps the boronic acid concentration low and leads to a favorable partitioning between productive cross-coupling and competitive side-reactions .
Environmental factors such as temperature and air exposure can affect the stability of boronic acids. For instance, certain boronic acids decompose in air .
Analyse Biochimique
Biochemical Properties
1-Cyclopropylpyrazole-4-boronic Acid plays a crucial role in biochemical reactions, particularly in the field of organoboron chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with enzymes and proteins, facilitating the transfer of boronic acid groups to other molecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to the modulation of metabolic pathways, impacting the overall metabolic flux within cells . Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus inhibiting their activity . Conversely, it can also activate enzymes by stabilizing their active conformations, enhancing their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects observed in in vitro or in vivo studies include potential alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects observed in these studies indicate that careful dosage control is essential to avoid toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may participate in the regulation of glycolipid metabolism by interacting with enzymes involved in the synthesis and degradation of glycolipids . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its movement across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell . For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes or regulatory proteins, influencing cellular processes.
Propriétés
IUPAC Name |
(1-cyclopropylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACQYPYUKMKUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



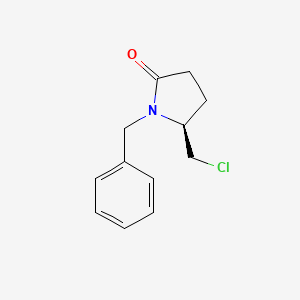
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)


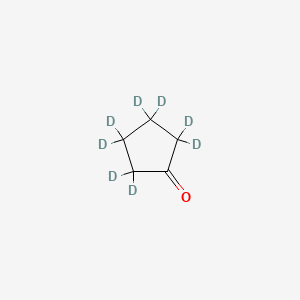
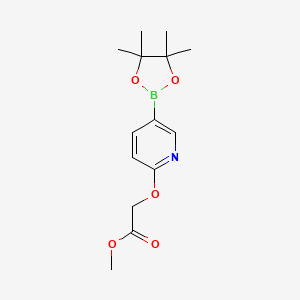
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)
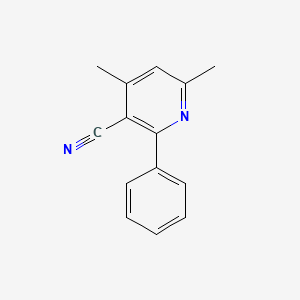



![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

